4-[(E)-{2-[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene}methyl]-2-methoxyphenol
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Overview
Description
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is a complex organic compound that combines the structural features of benzaldehyde, triazole, and pyridazine
Preparation Methods
The synthesis of 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE typically involves multiple steps. One common route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a hydrazine derivative to form the hydrazone. This intermediate is then reacted with a chlorophenyl-substituted triazolopyridazine under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Scientific Research Applications
4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
Similar compounds include other hydrazones and triazolopyridazines. Compared to these, 4-HYDROXY-3-METHOXYBENZALDEHYDE 1-[3-(4-CHLOROPHENYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]HYDRAZONE is unique due to the presence of both a hydroxy-methoxybenzaldehyde moiety and a chlorophenyl-triazolopyridazine structure. This combination imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- 4-HYDROXY-3-METHOXYBENZALDEHYDE PHENYLHYDRAZONE
- 3-HYDROXY-4-METHOXYBENZALDEHYDE PHENYLHYDRAZONE
- 4-HYDROXY-3-METHOXYBENZALDEHYDE SEMICARBAZONE
Properties
Molecular Formula |
C19H15ClN6O2 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
4-[(E)-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H15ClN6O2/c1-28-16-10-12(2-7-15(16)27)11-21-22-17-8-9-18-23-24-19(26(18)25-17)13-3-5-14(20)6-4-13/h2-11,27H,1H3,(H,22,25)/b21-11+ |
InChI Key |
DOIHJWJSUBZXJT-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)O |
Origin of Product |
United States |
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